5,7-Dihydro-4H-purin-6-amine
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Overview
Description
5,7-Dihydro-4H-purin-6-amine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of significant interest due to its potential biological activities and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydro-4H-purin-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetamides with suitable amines can lead to the formation of purine derivatives . Another method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion of aromatic amines with ethyl cyanoacetate, and other efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydro-4H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
5,7-Dihydro-4H-purin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dihydro-4H-purin-6-amine involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, influencing biochemical processes such as enzyme activity and signal transduction . The compound’s effects are mediated through its binding to nucleic acids and proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-3H-purin-6-amine: Another purine derivative with similar structural features.
4,7-Dihydro-1H-purin-6-amine: A related compound with distinct chemical properties.
9-[(2-ethoxy-4-halo-5-methyl-2-oxido-2,5-dihydro-1,2-oxaphosphol-5-yl)methyl]-9H-purin-6-amine: A phosphonate analog of nucleotides.
Uniqueness
5,7-Dihydro-4H-purin-6-amine is unique due to its specific chemical structure, which allows it to participate in a variety of biochemical reactions and processes. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C5H7N5 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5,7-dihydro-4H-purin-6-amine |
InChI |
InChI=1S/C5H7N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-3,5H,(H,7,9)(H2,6,8,10) |
InChI Key |
ANCXJRQOLALVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=NC=N2)N |
Origin of Product |
United States |
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